molecular formula C14H19FN2O2 B11026809 2-Ethoxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

2-Ethoxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B11026809
M. Wt: 266.31 g/mol
InChI Key: HDDIWYGEPMPLES-UHFFFAOYSA-N
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Description

2-Ethoxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxy group and a fluorophenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone typically involves the reaction of 2-fluorophenylpiperazine with ethyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or sodium methoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using various analytical techniques to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
  • 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
  • 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones

Uniqueness

2-Ethoxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is unique due to its specific structural features, such as the ethoxy group and the fluorophenyl group. These features contribute to its distinct pharmacological properties and make it a valuable compound for research and development .

Properties

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

2-ethoxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C14H19FN2O2/c1-2-19-11-14(18)17-9-7-16(8-10-17)13-6-4-3-5-12(13)15/h3-6H,2,7-11H2,1H3

InChI Key

HDDIWYGEPMPLES-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)N1CCN(CC1)C2=CC=CC=C2F

Origin of Product

United States

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